Tris(2,5-xylyl) phosphate

Description

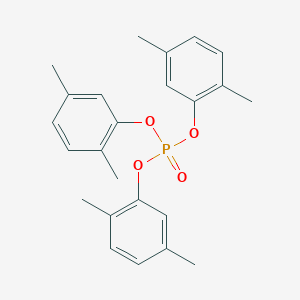

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(2,5-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-19(4)22(13-16)26-29(25,27-23-14-17(2)8-11-20(23)5)28-24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHAARLWBHZGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940648 | |

| Record name | Tris(2,5-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260-265 °C @ 8 mm Hg | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, benzene; slightly soluble in ethanol | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.197 @ 25 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (from crystallization with dilute alcohol) | |

CAS No. |

19074-59-0 | |

| Record name | Phenol, 2,5-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,5-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, phosphate (3:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,5-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,5-xylyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP52A5JDYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79.8 °C | |

| Record name | TRIS(2,5-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Commercial Formulations of Tris 2,5 Xylyl Phosphate

Chemical Synthesis Methodologies for Tris(2,5-xylyl) Phosphate (B84403)

The production of tris(2,5-xylyl) phosphate, and more broadly commercial TXP, involves well-established chemical reactions, though the specifics of industrial-scale production can significantly influence the final product's composition.

Fundamental Reaction Mechanisms

The primary method for synthesizing trixylenyl phosphates is the reaction of phosphorus oxychloride (POCl₃) with mixed xylenols (dimethylphenols). wikipedia.orgchiron.nonih.govnih.gov This esterification reaction proceeds via a dehydrochlorination mechanism. nih.govnih.gov In this process, the hydroxyl group of the xylenol attacks the phosphorus center of the phosphorus oxychloride, leading to the displacement of a chlorine atom and the formation of a P-O-Ar bond. This process is repeated until all three chlorine atoms on the phosphorus oxychloride have been substituted by xylyl groups, with the concurrent release of hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the acidic HCl byproduct, a base is often employed. ontosight.ai

For the specific synthesis of this compound, pure 2,5-xylenol would be reacted with phosphorus oxychloride. chiron.no Similarly, other specific isomers like tris(3,5-xylyl) phosphate can be synthesized using the corresponding pure dimethylphenol isomer, such as 3,5-dimethylphenol. ontosight.ai

Industrial Production Routes and Their Impact on Product Purity

On an industrial scale, the production of commercial-grade trixylenyl phosphate typically utilizes a mixture of xylenol isomers as the starting material. wikipedia.org These xylenol mixtures are often derived from the distillation fractions of coal tar or petroleum refining, which are referred to as tar acids. chiron.noindustrialchemicals.gov.au This C8-rich fraction is not composed solely of dimethylphenols but also contains other phenolic compounds like ethylphenols, cresols, phenol (B47542), and trimethylphenol. chiron.noindustrialchemicals.gov.auindustrialchemicals.gov.au

The use of this mixed phenolic feedstock directly results in a product that is a complex mixture of various aryl phosphate esters. This is why commercial trixylenyl phosphate is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). chiron.nochiron.noindustrialchemicals.gov.au The exact composition of the final product can vary between manufacturers and even between different batches from the same manufacturer, depending on the source and composition of the xylenol raw material. service.gov.ukresearchgate.net

One patented production method for trixylenyl phosphate describes an esterification process involving the reaction of xylenol with phosphorus oxychloride in the presence of a calcium magnesium composite catalyst. google.com The process involves heating the reactants and then applying a negative pressure to remove the HCl byproduct. google.com The resulting crude ester is then neutralized and distilled. google.com This method aims to improve the purity and yield of the final product. google.com

However, even with optimized industrial processes, the final commercial product is rarely a single, pure compound. Impurities such as tri-o-cresyl phosphate (TOCP) and other ortho-cresyl-containing components have been identified in TXP formulations. nih.govnih.gov The presence of such impurities is a significant concern due to their potential for toxicity.

Isomeric Composition and Heterogeneity in Commercial Trixylyl Phosphate Formulations

The inherent nature of the industrial synthesis of trixylenyl phosphate leads to commercial products that are complex mixtures of various isomers and related compounds. Understanding this heterogeneity is crucial for accurate assessment of the substance's properties and potential impacts.

Identification and Relative Abundance of Constituent Isomers (e.g., 2,5-, 2,3-, 3,5-, 2,4-, 3,4-dimethylphenyl isomers)

Analysis of commercial trixylenyl phosphate products has revealed the presence of several dimethylphenyl phosphate isomers. In studies of two different commercial TXP products, hydrolysis followed by identification of the resulting phenolic compounds showed a similar mixture of xylenols. service.gov.uk The xylenol isomers were present in the following decreasing order of abundance: 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers. chiron.nochiron.noservice.gov.ukresearchgate.net Notably, the 2,6-xylenol isomer was not detected in these analyses. chiron.nochiron.noservice.gov.ukresearchgate.net This suggests that the corresponding tris(2,6-dimethylphenyl) phosphate is not a significant component of these particular commercial formulations.

The table below summarizes the commonly identified xylenol isomers in commercial TXP, indicating their relative prevalence.

| Xylenol Isomer | Relative Abundance |

| 2,5-dimethylphenol | Highest |

| 2,3-dimethylphenol | High |

| 3,5-dimethylphenol | Moderate |

| 2,4-dimethylphenyl | Lower |

| 3,4-dimethylphenyl | Lower |

| 2,6-dimethylphenyl | Not Detected |

Data compiled from studies of commercial trixylenyl phosphate products. chiron.nochiron.noservice.gov.ukresearchgate.net

Characterization of Impurities and Co-occurring Aryl Phosphate Esters in Technical Products

Beyond the various isomers of trixylenyl phosphate, technical-grade products contain a range of other aryl phosphate esters and related impurities. These arise from the mixed phenolic feedstock used in production. industrialchemicals.gov.au

Identified impurities and co-occurring substances in commercial TXP formulations include:

Phosphate esters of other phenols : These include esters formed from 4-ethylphenol, p-cresol, phenol, and trimethylphenol. chiron.nochiron.noindustrialchemicals.gov.auservice.gov.uk

Mixed aryl phosphates : Due to the presence of various phenols in the reaction mixture, mixed phosphate esters containing different aryl groups on the same phosphate molecule are likely to be present.

Other organophosphate compounds : Commercial tricresyl phosphate (TCP) mixtures, which can be found alongside TXPs, may contain impurities such as dicresyl phosphates (DCPs) and triphenyl phosphate. industrialchemicals.gov.au Similarly, commercial cresyl diphenyl phosphate (CDPP) products are expected to contain triphenyl phosphate, dicresyl phenyl phosphate, and tricresyl phosphates as impurities. industrialchemicals.gov.au

The complexity of these mixtures makes detailed analysis challenging, and often the full composition of a commercial product is not fully characterized. service.gov.ukresearchgate.net

Implications of Isomeric Mixtures for Environmental and Toxicological Assessment

The variable and complex composition of commercial trixylenyl phosphate has significant implications for its environmental and toxicological assessment. industrialchemicals.gov.auresearchgate.net The properties and potential hazards of the commercial mixture are a composite of the properties of all its constituents.

For instance, the neurotoxicity of aryl phosphate esters is often linked to the presence of ortho-substituted isomers, particularly those derived from ortho-cresol. researchgate.net While purified dimethylphenyl phosphate isomers are generally not considered neurotoxic, the presence of ortho-alkylated phenol impurities in commercial TXP formulations could contribute to potential neurotoxic effects at high exposure levels. industrialchemicals.gov.au

The classification of trixylenyl phosphate as a substance of very high concern (SVHC) in the European Union due to its reproductive toxicity is based on studies of the commercial mixture. canada.cacanada.ca This highlights that the regulatory assessment is often based on the technical product as a whole, rather than on individual, pure isomers. chiron.no Therefore, any assessment must consider the inherent variability and complexity of the commercial formulations. researchgate.net

Historical and Current Industrial Applications as a Flame Retardant, Plasticizer, and Hydraulic Fluid

The unique properties of trixylenyl phosphate mixtures, where this compound is a key component, have led to their use in several demanding industrial applications for many years.

These applications leverage the compound's thermal stability and ability to modify polymer properties. The production and use of this compound as a flame-retardant, plasticizer, or hydraulic fluid may lead to its release into the environment through various waste streams. nih.govnih.gov

Table 2: Industrial Applications and Research Findings for this compound

| Application | Function | Key Research Findings | Reference |

|---|---|---|---|

| Flame Retardant | Reduces the flammability of materials. | Commercial products containing this compound, such as Kronitex TXP, are used as flame retardants. nih.gov It is also used in flame retardant mixtures for various polymers. industrialchemicals.gov.au | nih.govindustrialchemicals.gov.au |

| Plasticizer | Increases the flexibility and durability of plastics. | Used as a plasticizer in various industrial applications, often in conjunction with its flame retardant properties. nih.govchiron.no | nih.govchiron.no |

| Hydraulic Fluid | Acts as a fire-resistant fluid in high-pressure systems. | Commercial TXP formulations are utilized as fire-resistant hydraulic fluids. service.gov.uk A patent describes a high-pressure fire-resistant oil using trixylenyl phosphate as the base oil, blended with other additives. google.com | service.gov.ukgoogle.com |

This table is interactive. You can sort and filter the data.

Table of Compounds

Anthropogenic Sources and Pathways of Release into the Environment

The release of Tris(2,5-xylyl) phosphate into the environment is predominantly linked to its production and use in a variety of applications.

The manufacturing of this compound and its formulation into commercial products are significant sources of its release. service.gov.ukchiron.no Trixylyl phosphate (TXP), a commercial mixture containing this compound, is produced by reacting phosphorus oxychloride with xylenols. chiron.no These xylenols are often derived from coal tar or petroleum refining and can contain other phenolic compounds, resulting in a complex mixture of isomers and related substances in the final product. chiron.noindustrialchemicals.gov.au During these manufacturing and blending processes, the compound can be released into the environment through various waste streams. nih.govnih.gov Industrial uses, such as in hydraulic fluids, lubricants, and as a flame retardant in plastics, contribute to environmental emissions through leakages and volatilization. nih.govindustrialchemicals.gov.au

This compound is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of the products it is used in. nih.gov This characteristic facilitates its leaching from end-use products over time. nih.gov Products containing this compound, such as PVC, polyurethanes, adhesives, and electronics, can release it into the surrounding environment. nih.govservice.gov.uk The disposal of these consumer products in landfills is another major pathway for its release, as it can leach from the waste and enter landfill leachate. amazonaws.com Furthermore, the recycling of electronic waste can lead to the release of this compound into the atmosphere, with subsequent deposition into soil and water. amazonaws.com

Detection and Quantification in Environmental Compartments

The persistence and widespread use of this compound have led to its detection in various environmental compartments.

This compound has been detected in aquatic environments, including surface waters, groundwater, and sediments. service.gov.ukchiron.nonih.govnih.gov Due to its high estimated octanol-water partition coefficient (Kow), it has a strong tendency to adsorb to suspended solids and sediment in aquatic systems. nih.govnih.gov While specific concentrations in various water bodies are not extensively documented in the readily available literature, studies on related triaryl phosphates indicate their presence in surface waters, particularly in industrialized areas. industrialchemicals.gov.au For instance, monitoring in England and Wales detected tris(3,5-xylyl) phosphate (a related isomer) in two surface water samples and one groundwater sample between 2018 and 2019, with a low average concentration of 0.04 µg/L. amazonaws.com Given its chemical properties, this compound is expected to behave similarly, partitioning to sediment and suspended particles. nih.govnih.gov

The release of this compound from industrial activities and the disposal of products can lead to its accumulation in soils. service.gov.ukchiron.no Its high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests that it is likely to be immobile in soil, binding strongly to soil particles. nih.gov This immobility can lead to its persistence in the terrestrial environment. Volatilization from moist or dry soil surfaces is not considered a significant fate process for this compound. nih.gov

This compound is expected to exist primarily in the particulate phase in the atmosphere due to its low vapor pressure. nih.gov It can be removed from the air through wet and dry deposition. nih.gov A significant finding is its detection in indoor dust. reading.ac.uk A study investigating flame retardants in indoor environments in the UK and Norway reported the first detection of trixylenyl phosphate (TXP) in indoor dust. reading.ac.uk This indicates that consumer products used indoors are a direct source of human exposure to this compound. The presence of organophosphate esters, including related compounds, has been confirmed in both indoor dust and airborne particulate matter (PM2.5) in various indoor settings, such as schools. nih.gov

Interactive Data Table: Detection of Trixylyl Phosphate (TXP) in Environmental Samples

| Environmental Compartment | Matrix | Location | Concentration | Reference |

| Aquatic | Surface Water | England and Wales (for Tris(3,5-xylyl) phosphate) | 0.04 µg/L (average) | amazonaws.com |

| Aquatic | Groundwater | England and Wales (for Tris(3,5-xylyl) phosphate) | Detected in 1 sample | amazonaws.com |

| Atmospheric | Indoor Dust | UK and Norway | First reported detection | reading.ac.uk |

Biota (Aquatic Organisms, Seafood)

The bioaccumulation potential of this compound and other trixylenyl phosphates in aquatic organisms is considered to be high. nih.govnih.gov This is supported by an estimated bioconcentration factor (BCF) of 720 for a commercial TXP product, derived from its logarithm of the octanol-water partition coefficient (log Kow) of 5.63. nih.gov Another environmental risk assessment has highlighted a BCF of approximately 1,900 L/kg for trixylenyl phosphate in fish, indicating a significant potential for accumulation in aquatic life. service.gov.uk

Direct measurements of this compound in biota are scarce in scientific literature. However, studies on commercial mixtures of trixylenyl phosphates confirm their presence in aquatic ecosystems. For instance, an analysis of commercial TXP products revealed that the 2,5-xylenol isomer was the most abundant among the xylenol isomers after hydrolysis, indicating that this compound is a primary constituent of these mixtures. service.gov.uk

One of the few available direct measurements in seafood detected trixylenyl phosphate, with the specific isomer not identified, in sturgeon from the Columbia River near Longview, Washington, at a concentration of 0.08 ng/g. nih.gov Given that this compound is a component of commercial TXP, it is plausible that it contributed to this detected level. The toxicity of trixylenyl phosphates to aquatic organisms is a recognized concern, with some assessments indicating a high ecological risk. industrialchemicals.gov.auresearchgate.net

Table 1: Concentration and Bioconcentration of Trixylyl Phosphate (TXP) in Aquatic Organisms Note: Data for "Trixylyl phosphate" represents a mixture of isomers, including this compound.

| Species | Location | Matrix | Concentration (ng/g) | Bioconcentration Factor (BCF) (L/kg) | Reference |

| Sturgeon | Columbia River, USA | Tissue | 0.08 | Not Reported | nih.gov |

| Fish (General) | Not Specified | Not Applicable | Not Reported | ~1,900 | service.gov.uk |

| Aquatic Organisms (General) | Not Specified | Not Applicable | Not Reported | 720 (estimated) | nih.govnih.gov |

Spatial and Temporal Trends in Environmental Concentrations

Detailed studies delineating the specific spatial and temporal trends of this compound in the environment are not widely available. However, the distribution patterns of the broader category of trixylenyl phosphates (TXP) can offer some understanding.

Spatial Trends: The environmental distribution of trixylenyl phosphates is expected to be concentrated in areas with significant industrial and human activity. industrialchemicals.gov.au Releases are anticipated from their use as hydraulic fluids, lubricants, and plasticizers, leading to higher concentrations in surface waters, sediments, and soils in proximity to manufacturing and use sites. industrialchemicals.gov.au For example, a study in a large freshwater lake in China indicated that trixylenyl phosphate exposures posed a high ecological risk to aquatic organisms, suggesting localized contamination, although specific concentrations and the spatial extent were not detailed for the 2,5-isomer. researchgate.net The compound's tendency to adsorb to solids suggests that sediments in industrial and urbanized waterways may act as a significant sink. nih.gov

Temporal Trends: Currently, there is a lack of specific research monitoring the concentrations of this compound in various environmental compartments over time. While studies have investigated the temporal trends of other organophosphate esters, showing increasing concentrations for some compounds in recent years, similar data for this compound is absent. nih.gov The persistence of trixylenyl phosphates in the environment suggests that without changes in usage and disposal practices, concentrations in contaminated areas may not decrease rapidly. industrialchemicals.gov.au Further research and long-term monitoring programs are needed to establish clear temporal trends for this compound.

Environmental Fate and Transport Dynamics of Tris 2,5 Xylyl Phosphate

Inter-Compartmental Partitioning and Environmental Mobility

The movement and distribution of Tris(2,5-xylyl) phosphate (B84403) in the environment are governed by its physicochemical properties. These properties influence its tendency to partition between water, soil, sediment, and air.

Due to its chemical structure, Tris(2,5-xylyl) phosphate has a strong tendency to attach to particulate matter in aquatic and terrestrial environments. Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1.0 x 10^5, it is expected that this compound will adsorb significantly to suspended solids and sediment in water bodies. nih.gov This high Koc value suggests that the compound is not likely to remain dissolved in the water column but will instead accumulate in the solid phases of aquatic systems. This behavior is also characteristic of other hydrophobic organophosphate esters. amazonaws.com

| Parameter | Estimated Value | Implication |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1.0 x 10^5 | Expected to adsorb to suspended solids and sediment. nih.gov |

This table presents the estimated soil organic carbon-water partitioning coefficient (Koc) for this compound and its environmental implication.

The potential for a chemical to move from water or soil into the atmosphere is determined by its volatility. For this compound, volatilization is not considered a significant environmental fate process. nih.gov This is based on an estimated Henry's Law constant of 7.2 x 10^-8 atm-m³/mol, which indicates a low tendency to volatilize from water surfaces. nih.govnih.gov Similarly, its estimated vapor pressure of 2.6 x 10^-8 mm Hg at 25°C suggests that it is not expected to volatilize from dry soil surfaces. nih.gov

| Parameter | Estimated Value | Implication |

| Henry's Law Constant | 7.2 x 10⁻⁸ atm-m³/mol | Volatilization from water surfaces is not expected to be an important fate process. nih.govnih.gov |

| Vapor Pressure | 2.6 x 10⁻⁸ mm Hg (at 25°C) | Volatilization from dry soil surfaces is not expected. nih.gov |

This table outlines the estimated Henry's Law constant and vapor pressure for this compound, indicating its low potential for volatilization.

In soil environments, the mobility of this compound is limited. The high estimated Koc value of 1.0 x 10^5 indicates that the compound is expected to be immobile in soil. nih.govnih.gov This strong adsorption to soil particles prevents it from leaching into groundwater, suggesting that its movement in the terrestrial compartment will be minimal.

Abiotic Transformation Processes

Abiotic transformation processes, which are not mediated by living organisms, can contribute to the degradation of chemical compounds in the environment. For this compound, the key abiotic processes are hydrolysis and photolysis.

| pH Condition | Expected Hydrolysis Rate for Triaryl Phosphates |

| Acidic | Moderate |

| Neutral | Generally Stable |

| Alkaline | Appreciable Degradation |

This table summarizes the expected hydrolysis behavior of triaryl phosphates, including this compound, under different pH conditions, based on general data for this class of compounds. nih.gov

Direct photolytic degradation, or photolysis, occurs when a chemical absorbs light energy, leading to its breakdown. This compound is not expected to undergo direct photolysis in the environment. nih.gov This is because the compound does not absorb light within the environmental UV spectrum, which is typically defined as wavelengths greater than 290 nm. nih.gov Therefore, direct breakdown by sunlight is not considered a significant degradation pathway for this compound.

Biotic Transformation and Biodegradation Pathways

The biotic transformation of this compound, a member of the triaryl phosphate ester group of organophosphate flame retardants, is a key process influencing its persistence and ultimate fate in the environment. Biodegradation is primarily mediated by microorganisms, which can break down this complex molecule into simpler, and often less toxic, compounds.

While specific data for the aerobic biodegradation of this compound is limited, studies on commercial trixylenyl phosphate (TXP) mixtures, which contain various isomers including the 2,5-isomer, provide valuable insights. In activated sludge systems, the biodegradation of TXP has been observed to be slow and dependent on the initial concentration. nih.gov For instance, in a semi-continuous activated sludge (SCAS) test, TXP added at a rate of 3 mg/L/day showed 65% biodegradation over a 14-week period. However, when the initial concentration was increased to 13 mg/L/day, the biodegradation dropped to only 13% over 25 weeks. nih.gov This suggests that at higher concentrations, this compound may exhibit inhibitory or toxic effects on the microbial communities responsible for its degradation.

Another study using an activated sludge inoculum and a trixylenyl phosphate concentration of 100 mg/l reported only zero to one percent degradation after 28 days, monitored by biochemical oxygen demand (BOD) and parent compound analysis. service.gov.uk Generally, chlorinated organophosphate flame retardants (OPFRs) are considered more resistant to biodegradation than their non-halogenated counterparts. hep.com.cnupc.edu The presence of glucose has been shown to significantly enhance the degradation of some non-halogenated OPFRs in enriched sludge cultures, indicating that co-metabolism may be an important degradation mechanism. gdut.edu.cn

Table 1: Aerobic Biodegradation of Trixylenyl Phosphate (TXP) in Activated Sludge

| Concentration | Duration | Biodegradation Percentage | Test System |

| 3 mg/L/day | 14 weeks | 65% | SCAS |

| 13 mg/L/day | 25 weeks | 13% | SCAS |

| 100 mg/L | 28 days | 0-1% | Activated Sludge |

Data sourced from PubChem and GOV.UK. nih.govservice.gov.uk

The molecular structure of organophosphate flame retardants plays a critical role in their susceptibility to biodegradation. Generally, the biodegradability of triaryl phosphates decreases as the number and size of substituent groups on the phenolic ring increase. nih.gov This is because the substituent groups can sterically hinder the enzymatic attack by microbial enzymes. researchgate.net

The primary pathway for the biodegradation of organophosphate esters like this compound is initiated by hydrolysis of the phosphate ester bonds. This process is catalyzed by microbial phosphoesterases. nih.gov This initial cleavage results in the formation of diaryl and monoaryl phosphates. gdut.edu.cnindustrialchemicals.gov.au For this compound, this would lead to the formation of bis(2,5-xylyl) phosphate and mono(2,5-xylyl) phosphate.

Further degradation of these intermediate metabolites can occur, eventually leading to the cleavage of the remaining aryl-phosphate bonds and the release of the corresponding phenols, in this case, 2,5-dimethylphenol. These phenolic compounds can then be further metabolized by microorganisms. Studies on other OPFRs have identified various transformation products arising from hydrolysis, hydroxylation, methoxylation, and substitution pathways. gdut.edu.cn While specific studies on the complete biodegradation pathway of this compound are scarce, the identification of diaryl phosphates as major, persistent degradation products for other triaryl phosphates suggests that these may also be significant metabolites for this compound. industrialchemicals.gov.au

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical from water into an aquatic organism, while bioaccumulation includes uptake from all environmental sources, including food and sediment. europa.eu The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (log K_ow). This compound is a component of commercial trixylenyl phosphate (TXP) mixtures. A measured log K_ow of 5.63 for a commercial TXP product suggests a high potential for bioconcentration in aquatic organisms. nih.govnih.gov

Based on this log K_ow value, an estimated bioconcentration factor (BCF) of 720 has been calculated. nih.govnih.gov A BCF of this magnitude suggests a high potential for the substance to accumulate in aquatic organisms. nih.gov However, it is important to note that experimentally determined BCFs for some triaryl phosphates are lower than what would be predicted from their log K_ow values alone, which may be due to metabolic transformation within the organism. For example, tricresyl phosphate has been shown to undergo rapid biotransformation in fish. industrialchemicals.gov.au While the depuration rates for TXP may be slower than for tricresyl phosphate, there is little evidence to suggest significant bioaccumulation. industrialchemicals.gov.au A study on trixylenyl phosphate reported a BCF in fish of around 1,900 l/kg, which is considered relatively high. service.gov.uk

Table 2: Physicochemical Properties and Bioconcentration Potential of Trixylenyl Phosphate (TXP)

| Parameter | Value | Reference |

| log K_ow | 5.26 - 5.63 | service.gov.uk |

| Estimated BCF | 720 | nih.govnih.gov |

| Experimental BCF (fish) | ~1,900 l/kg | service.gov.uk |

Data sourced from PubChem and GOV.UK. nih.govservice.gov.uknih.gov

Ecotoxicological Profile of Tris 2,5 Xylyl Phosphate

Aquatic Ecotoxicity Assessments

Assessments of TXP consistently point towards a significant risk to aquatic ecosystems, classifying it as very toxic to aquatic life with long-lasting effects. chemos.deindustrialchemicals.gov.au This is supported by its GHS classification for chronic aquatic toxicity. researchgate.net

Acute and Chronic Effects on Freshwater and Marine Organisms

The acute toxicity of Trixylyl phosphate (B84403) has been established for several freshwater species. For fish, a 96-hour LC50 value was determined to be greater than 1.119 mg/L. nih.gov Aquatic invertebrates, particularly Daphnia magna, have shown higher sensitivity, with a 48-hour EC50 reported as 0.060 mg/L. nih.gov Due to its toxicity profile, particularly towards invertebrates, TXP is classified as hazardous to the aquatic environment (Acute Category 1 and Chronic Category 1). chemos.deindustrialchemicals.gov.au

Chronic toxicity data, while less extensive, reinforces the concern for long-term environmental impact. A 14-day study on an unspecified fish species reported an LC50 of 11 mg/L and a No-Observed-Effect Concentration (NOEC) of 2.0 mg/L. researchgate.net A 28-day study on the Florida flagfish (Jordanella floridae) using the related compound tricresyl phosphate as a structural analog established a NOEC of 0.01 mg/L. researchgate.net For algae, a 72-hour No-Observed-Adverse-Effect Concentration (NOAEC) was found to be 0.112 mg/L. researchgate.net The high bioconcentration factor (BCF) of approximately 1,900 L/kg measured in fish indicates a significant potential for bioaccumulation. service.gov.uk

Table 1: Acute Ecotoxicity of Trixylyl Phosphate (CAS No. 25155-23-1)

| Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | >1.119 | 96 hours | nih.gov |

| Daphnia magna (Water flea) | EC50 | 0.060 | 48 hours | nih.gov |

| Daphnia magna (Water flea) | NOEC | 0.011 | 48 hours | nih.gov |

| Nitocra spinipes | LC50 | 0.46 mg/L | 96 hours | nih.gov |

| Algae | EC50 | 0.224 | 72 hours | nih.gov |

Evaluation of Specific Toxicity Endpoints in Aquatic Species

Detailed investigations into specific toxicity endpoints, such as reproductive, developmental, or neurological effects in aquatic organisms directly for Tris(2,5-xylyl) phosphate or the TXP mixture, are not widely available in the reviewed literature. However, studies on structurally similar aryl phosphates, like triphenyl phosphate (TPhP), provide a basis for concern. TPhP has been shown to impair fertility and reproductive capacity in fish. anses.fr Such effects are linked to the endocrine-disrupting capabilities of these compounds. anses.frnih.gov For TPhP, exposure has been demonstrated to alter the epigenome in embryonic trout cells, suggesting that developmental processes may be particularly sensitive. europa.eu Given the structural similarities, it is plausible that TXP could elicit similar specific toxicities, though direct experimental confirmation is lacking.

Terrestrial Ecotoxicity Assessments

Information regarding the effects of this compound on terrestrial ecosystems is notably scarce.

Effects on Soil Microorganisms and Invertebrates

No experimental data on the toxicity of this compound or Trixylyl phosphate to soil microorganisms or invertebrates such as earthworms were identified in the available literature. An environmental risk evaluation report noted that TXP is predicted to be taken up from the soil by worms, but no toxicity data was available to perform a risk characterization. service.gov.uk The ECHA registration dossier for TXP lists endpoints for toxicity to soil macroorganisms and microorganisms, but the data are not publicly available. europa.eu Studies on other organophosphate esters, such as tris(2-chloroethyl) phosphate (TCEP), have shown that these chemicals can alter the community structure of symbiotic microorganisms on and in earthworms, which in turn contributes to host toxicity. nih.gov However, similar studies on TXP are needed.

Phytotoxicity and Plant Uptake Studies

There is a lack of available scientific studies concerning the phytotoxicity of this compound or the broader Trixylyl phosphate mixture on terrestrial or aquatic plants. Similarly, research on the uptake, translocation, and accumulation of this specific compound in plants has not been identified. Studies on other organophosphate flame retardants, such as tris-(1-chloro-2-propyl) phosphate (TCIPP), have demonstrated both phytotoxic effects and significant uptake and accumulation in vegetable crops like pakchoi, but these findings cannot be directly extrapolated to this compound without specific research. nih.gov

Potential for Endocrine Disruption in Ecological Receptors**

There is growing evidence suggesting that aryl phosphate esters as a class have endocrine-disrupting properties, raising concerns for this compound. industrialchemicals.gov.au The evaluation of the chemical group containing Trixylyl phosphate (TXP) has indicated a potential concern for effects on the endocrine system of aquatic organisms. industrialchemicals.gov.au Furthermore, Canadian authorities have identified TXP as having a health effect of concern based on its potential to cause reproductive effects. canada.ca

While direct in vivo or in vitro studies on the endocrine activity of this compound or TXP are limited, significant research on the related compound triphenyl phosphate (TPhP) has established its role as an endocrine disruptor in environmental species. anses.frnih.gov TPhP has demonstrated estrogenic, androgenic, and/or steroidogenic activity both in vitro and in vivo in fish, with a clear link between this activity and adverse effects on fertility and reproduction. anses.fr These findings for a structurally analogous compound provide a plausible mechanism for the reproductive toxicity concerns associated with TXP and suggest a potential for endocrine disruption in ecological receptors. anses.fr

Comparative Ecotoxicological Analysis of this compound Isomers and Commercial Mixtures

The environmental impact and toxicological profile of trixylenyl phosphate (TXP) are significantly influenced by its isomeric composition. Commercial TXP is not a single chemical entity but rather a complex mixture of various isomers, with the exact makeup varying between manufacturers and even between different production batches. service.gov.uk This variability is a critical factor in its ecotoxicology. The term "trixylenyl phosphate" can refer to any isomer or a mixture of isomers. industrialchemicals.gov.au

Commercial TXP is produced by reacting phosphorus oxychloride with xylenols, which are typically derived from coal tar and consist of a mixture of dimethylphenols and ethylphenols. researchgate.net Consequently, commercial TXP contains a large number of different structural isomers. researchgate.net Analysis of commercial products has shown that the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers are the most predominant, with the 2,6-isomer being absent. service.gov.uk Impurities in commercial TXP can include phosphate esters made from various combinations of 4-ethylphenol, cresol (B1669610), phenol (B47542), and trimethylphenol. industrialchemicals.gov.au

The ecotoxicity of these different isomers and commercial mixtures can vary significantly. Limited available data on the acute toxicity of trixylenyl phosphate to aquatic organisms indicates that a single fish study showed no effects at concentrations exceeding the substance's water solubility. service.gov.uk Similarly, a short-term study on algae also showed no effects at concentrations above the water solubility. service.gov.uk However, a preliminary result from a study on the freshwater invertebrate Daphnia magna indicated a 48-hour EC50 of 0.06 mg/L, which is a lower value than what was predicted. service.gov.uk Another study reported a 48-hour EC50 of 60 µg/l (0.06 mg/l) for aquatic invertebrates. chemos.de For fish, a 96-hour LC50 of >1,119 µg/l (>1.119 mg/l) has been reported. chemos.de

The predicted acute toxicity of trixylenyl phosphate is in the range of 0.22-0.71 mg/l. service.gov.uk It is important to note that due to the complexity of commercial mixtures, identifying the specific components is challenging, which has implications for interpreting test results. service.gov.uk

The following interactive data tables summarize some of the available ecotoxicological data for trixylenyl phosphate.

Table 1: Acute Ecotoxicity of Trixylenyl Phosphate

| Test Organism | Duration | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Aquatic Invertebrates | 48 hours | EC50 | 0.06 | chemos.de |

| Daphnia magna | 48 hours | EC50 | 0.06 (preliminary) | service.gov.uk |

EC50: The concentration of a substance that results in a 50% effect on the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Table 2: Predicted and Other Ecotoxicity Data for Trixylenyl Phosphate

| Endpoint | Value (mg/L) | Reference |

|---|---|---|

| Predicted Acute Toxicity | 0.22-0.71 | service.gov.uk |

| Predicted No-Effect Concentration (PNEC) - Freshwater | 0.00066 (short-term) | chemos.de |

It is evident that the ecotoxicological profile of "trixylenyl phosphate" is not straightforward. The specific blend of isomers in a commercial product heavily influences its environmental behavior and toxicity. Therefore, a thorough risk assessment requires a detailed understanding of the composition of the specific TXP mixture being considered.

Human Exposure and Toxicological Implications of Tris 2,5 Xylyl Phosphate

Characterization of Human Exposure Pathways

Humans can be exposed to Tris(2,5-xylyl) phosphate (B84403) through various pathways, including inhalation, dermal contact, and ingestion. This organophosphate compound is utilized as a flame retardant and plasticizer in numerous consumer and industrial products, leading to its presence in indoor and occupational environments. nih.gov

Inhalation Exposure (e.g., via Indoor Dust)

The primary route of inhalation exposure to Tris(2,5-xylyl) phosphate for the general population is through the air and settled dust in indoor environments. nih.gov Due to its low vapor pressure, this compound is expected to exist mainly in the particulate phase in the atmosphere. nih.gov This means it readily adsorbs to dust particles which can then be inhaled and deposited in the respiratory tract. nih.gov

Studies have detected trixylenyl phosphate (TXP), a mixture of isomers including this compound, in indoor dust. reading.ac.uk One study reported the first-ever detection of TXP in indoor environments, highlighting the potential for human exposure via dust inhalation. reading.ac.uk The concentration of these compounds in indoor dust can vary depending on the abundance of products containing them, such as electronics, furniture, and building materials.

Dermal Absorption

Dermal contact with products containing this compound or with contaminated surfaces and dust is another significant exposure pathway. nih.govindustrialchemicals.gov.au While specific quantitative data on the dermal absorption of this compound is limited, triaryl phosphates, in general, are known to be readily absorbed through the skin. industrialchemicals.gov.au

Occupational settings where this compound is manufactured or used present a higher risk of dermal exposure. nih.gov The GHS classification for this compound includes warnings for skin irritation, indicating its potential to interact with the skin. nih.govaksci.com

Ingestion Exposure (e.g., via Dust, Drinking Water)

Ingestion of this compound can occur through the unintentional ingestion of contaminated dust and, to a lesser extent, through drinking water. service.gov.uk Dust can be ingested through hand-to-mouth contact, particularly in children. For some organophosphate flame retardants, dust ingestion has been identified as a contributor to total daily intake. service.gov.uk

Occupational Exposure Scenarios in Industrial Settings

Workers in industrial settings where this compound is produced or used are at a higher risk of exposure. nih.gov The primary routes of occupational exposure are inhalation of dust and fumes and direct dermal contact with the substance. nih.govq8oils.com An occupational exposure limit (OEL) of 0.1 mg/m³ has been established for trixylyl phosphate (TXP) in some regions, underscoring the need to control workplace exposure. industrialchemicals.gov.au

A review of medical data from a manufacturing site spanning 50 years indicated that industrial dermatitis and sensitization were not prevalent among the workforce involved in the production of aryl phosphates. europa.eu However, proper handling procedures, including the use of personal protective equipment, are crucial to minimize exposure. aksci.comq8oils.com

Toxicokinetics and Metabolic Fates in Mammalian Systems

Absorption, Distribution, and Elimination Characteristics

Limited specific toxicokinetic data are available for this compound. However, information on related triaryl phosphates provides some insight. Generally, triaryl phosphate esters are readily absorbed following oral and dermal administration. industrialchemicals.gov.au

Following absorption, these compounds are distributed throughout the body. For instance, in a study with tri-o-cresyl phosphate, the highest concentrations were found in the plasma shortly after oral administration, with a plasma half-life of 2.2 days. uzh.ch It is anticipated that this compound would also be distributed systemically.

The metabolism of triaryl phosphates can occur through various pathways, but a common route involves the loss of one of the aryl groups to form a diaryl phosphate diester. industrialchemicals.gov.au Further substitution on the phenyl ring, as seen in xylyl phosphates, can influence the metabolic pathway and potentially reduce the formation of neurotoxic metabolites. industrialchemicals.gov.au

Elimination of absorbed triaryl phosphates and their metabolites primarily occurs through the urine. industrialchemicals.gov.au

Elucidation of Metabolic Pathways and Formation of Metabolites (e.g., phosphate diesters, oxidized triesters)

The metabolism of triaryl phosphate esters, including this compound, generally involves the cleavage of one of the ester bonds, leading to the formation of phosphate diesters. industrialchemicals.gov.au While specific data for this compound are limited, the metabolic pathways for structurally similar compounds provide insight. For instance, certain ortho-methylated triaryl phosphates can undergo oxidation to form hydroxymethyl derivatives, which are then further metabolized. industrialchemicals.gov.au However, additional substitution on the phenyl ring, as seen in xylyl phosphates, provides alternative degradation pathways that can lead to less toxic, excretable products. industrialchemicals.gov.au

The metabolism of tri-ortho-cresyl phosphate (ToCP), a related compound, involves bioactivation by Cytochrome P450 (P450) enzymes, particularly P450s 1A2 and 3A4, into a highly neurotoxic cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP). science.govresearchgate.net This metabolite is responsible for the compound's neurotoxic effects. science.gov While this specific pathway is characteristic of ortho-cresyl phosphates, it highlights the critical role of metabolic activation in the toxicity of some triaryl phosphates. For xylyl phosphates, the presence of additional methyl groups on the aromatic rings influences the metabolic route, potentially favoring detoxification pathways. industrialchemicals.gov.au

Role of Metabolites in Mediating Biological Effects

The biological effects of triaryl phosphates are often mediated by their metabolites. The neurotoxicity of certain triaryl phosphates is a prime example, where the parent compound is metabolized into a more potent, neurotoxic form. industrialchemicals.gov.auresearchgate.net For instance, the neurotoxic effects of ToCP are not caused by the parent compound itself but by its metabolite, CBDP, which inhibits critical enzymes in the nervous system. science.gov

Toxicological Endpoints and Mechanisms of Action

Neurotoxicity Potential and Structure-Activity Relationships (e.g., ortho-substitution influence, impurity-driven effects)

The neurotoxic potential of triaryl phosphates is strongly linked to their chemical structure, particularly the presence of ortho-substituted phenyl groups. nih.govindustrialchemicals.gov.au Organophosphate-induced delayed neuropathy (OPIDN) is a significant concern for some members of this class, characterized by delayed onset of ataxia and paralysis. industrialchemicals.gov.aunih.gov The potent neurotoxin tri-ortho-cresyl phosphate (ToCP) serves as a benchmark for understanding these structure-activity relationships. nih.gov

For a triaryl phosphate to induce OPIDN, specific structural features are required for it to react with the neuropathy target esterase (NTE). nih.gov Commercial trixylyl phosphate (TXP) formulations have shown potential for neurotoxicity at very high exposure levels, which may be linked to the presence of impurities such as ortho-cresol or ortho-ethylphenol. industrialchemicals.gov.au Purified TXP, with these impurities removed, demonstrated no toxic effects in hens at doses that caused effects with the commercial formulation. industrialchemicals.gov.au

Studies on various dimethylphenyl phosphate isomers have shown that they are generally not neurotoxic when free from ortho-alkylated phenols. industrialchemicals.gov.au For instance, tris-2,6-dimethylphenyl phosphate and tris-2,4-dimethylphenyl phosphate did not cause ataxia in hens. industrialchemicals.gov.au The presence of a 3,5-dimethylphenyl group in unsymmetrical aryl phosphate esters has been reported to significantly reduce the toxicity of any ortho-substituted phenyl groups. industrialchemicals.gov.au This suggests that the substitution pattern on the phenyl rings plays a crucial role in mitigating neurotoxicity.

Table 1: Neurotoxicity of Selected Xylyl Phosphate Isomers in Hens

| Compound | Observation |

|---|---|

| Tris(2,6-dimethylphenyl) phosphate | Did not cause ataxia. industrialchemicals.gov.au |

| Tris(2,4-dimethylphenyl) phosphate | Did not cause ataxia. industrialchemicals.gov.au |

| Esters of 2,5; 2,3; 3,5; and 3,4-dimethylphenol | Reported to be non-toxic to hens. industrialchemicals.gov.au |

Assessment of Cholinesterase Activity Modulation

A well-known mechanism of action for many organophosphates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net Inhibition of AChE disrupts neurotransmission, leading to a range of neurological effects. researchgate.net While some triaryl phosphates are potent cholinesterase inhibitors, the effect of this compound specifically is less characterized in readily available literature.

However, studies on related compounds provide context. The neurotoxic metabolite of ToCP, CBDP, irreversibly binds to and inhibits both human BChE and AChE. science.govresearchgate.net In vitro assays using liver microsomes to bioactivate various triaryl phosphates have been used to predict their potential for BChE inhibition. researchgate.net Such studies have shown that the structure of the aryl phosphate significantly influences its ability to inhibit these enzymes after metabolic activation. researchgate.net For example, some non-ortho isomers of tricresyl phosphate have also been found to inhibit enzymes in humans. researchgate.net

Neuropathological and Behavioral Outcomes

Exposure to neurotoxic organophosphates can lead to distinct neuropathological and behavioral changes. OPIDN is characterized by the degeneration of axons in the peripheral and central nervous systems, leading to clinical signs like ataxia (incoordination) and paresis (weakness). nih.gov

In animal models, such as the hen, exposure to compounds like ToCP results in observable behavioral deficits, including gait abnormalities and paralysis, which typically appear after a delay of several days to weeks. nih.gov Neuropathological examination reveals damage such as myelin loss and axonal degeneration. nih.gov While purified xylyl phosphate isomers are generally reported to be non-toxic in this regard, commercial TXP formulations have been shown to cause ataxia in hens, likely due to neurotoxic impurities. industrialchemicals.gov.au The severity of behavioral and pathological outcomes is dose-dependent. nih.gov

Systemic Organ Toxicities (e.g., adrenal gland effects, liver changes)

Systemic organ toxicities, particularly effects on the adrenal glands and liver, have been observed with various aryl phosphate esters. In a 90-day oral toxicity study in rats, a commercial trixylyl phosphate (TXP) formulation led to histological changes in the liver of female rats at mid and high doses. industrialchemicals.gov.au Effects on the adrenal glands are also a common finding with substituted aryl phosphate esters. industrialchemicals.gov.au For instance, in a 2-year oral study with tricresyl phosphate (TCP) in rats, cytoplasmic vacuolation in the adrenal glands was a critical effect observed. core.ac.uk Similarly, in a study with a commercial butylated triaryl phosphate ester, lesions in the adrenal glands were reported in rats following inhalation exposure. industrialchemicals.gov.au

In studies with tris(2-ethylhexyl)phosphate (TEHP), another organophosphate ester, there was equivocal evidence of carcinogenicity in male rats due to an increased incidence of pheochromocytomas of the adrenal glands. nih.gov Liver effects have also been noted, with TEHP causing an increased incidence of hepatocellular carcinoma in female mice. nih.gov Furthermore, studies on tricresyl phosphate have shown increased liver weight in rats. healthcouncil.nl After oral administration in rats, the p-isomer of tricresyl phosphate, tri-p-cresylphosphate (TPCP), showed relatively high radioactivity in the liver and adipose tissue after 24, 72, and 168 hours. healthcouncil.nl

Oxidative Stress Response and Cellular Mechanisms

The cellular mechanisms of toxicity for some organophosphate esters involve the induction of oxidative stress. For example, tris(2-ethylhexyl) phosphate (TEHP) has been shown to induce cytotoxicity in testicular Leydig cells by inhibiting autophagy flux and enhancing endoplasmic reticulum (ER) stress, ultimately leading to apoptosis. nih.gov Another study on tris(2-chloropropyl) phosphate (TCPP) in human liver cells (L02 cells) demonstrated a significant increase in the production of reactive oxygen species (ROS), indicating oxidative stress. nih.gov This study also found that TCPP caused disturbances in cell growth and division, energy and material metabolism, and signal transduction. nih.gov While direct evidence for this compound is lacking, these findings with structurally related compounds suggest that a potential mechanism of its toxicity could involve the induction of oxidative stress and disruption of cellular processes.

Comparative Human Health Risk Assessment with Related Aryl Phosphate Esters

A comparative human health risk assessment of this compound with other aryl phosphate esters reveals a complex picture due to the varying toxicity profiles of different isomers and commercial mixtures. Aryl phosphate esters are a broad category of substances, and their health risks can differ significantly. service.gov.uk

Trixylyl phosphate (TXP), which includes the this compound isomer, is generally considered less neurotoxic than cresyl phosphates, particularly those containing ortho-cresyl isomers. industrialchemicals.gov.au The neurotoxicity of commercial TXP formulations is often attributed to impurities, and purified forms are less toxic. industrialchemicals.gov.au For instance, purified TXP, free of ortho-cresol and ortho-ethylphenol, showed no toxic effects in hens at doses that caused ataxia with some commercial formulations. industrialchemicals.gov.au

In terms of reproductive toxicity, TXP is classified as a substance that may damage fertility (Reproductive Toxicity Category 1B). chiron.no This is a more severe classification than that recommended for some tricresyl phosphate (TCP) mixtures by certain bodies, which have suggested a Category 2 classification due to limitations in the available data. healthcouncil.nl

Systemic organ effects, such as those on the adrenal glands and liver, are a common feature among many aryl phosphate esters, including TXP, TCP, and butylated triaryl phosphates. industrialchemicals.gov.auindustrialchemicals.gov.aucore.ac.uk The severity of these effects can vary depending on the specific compound and the dose.

The environmental risk evaluation reports for various aryl phosphate esters are not designed for direct comparison of their human health risks, as such a comparison would necessitate considering a broader range of factors. service.gov.uk Commercial products are often complex mixtures of isomers and other related substances, which can complicate risk assessment. chiron.noindustrialchemicals.gov.auservice.gov.uk For example, commercial TXP can contain over 50 different components, with the 2,5-xylenol isomer being one of the most abundant. chiron.noservice.gov.uk

Table of Research Findings on Related Aryl Phosphate Esters

| Compound/Mixture | Species | Key Findings | Reference |

| Tricresyl Phosphate (TCP) | Rat | Increased ovarian weights, hypertrophy, and vacuolization of interstitial cells. Reduced fertility in a non-guideline study. | healthcouncil.nl |

| Tri-p-cresylphosphate (TPCP) | Rat | Lower epididymal sperm density and reduced testicular testosterone. No effect on testicular morphology or sperm motility. | healthcouncil.nl |

| Trixylyl Phosphate (TXP) | Rat | Liver histopathological changes in females. Classified as Rep. 1B (May damage fertility). | chiron.noindustrialchemicals.gov.au |

| Tris(2,6-dimethylphenyl) phosphate (TDMPP) | Zebrafish | Interferes with sexual differentiation, delays puberty, impairs gametogenesis, causes subfertility. | nih.gov |

| Butylated Triaryl Phosphate Ester | Rat | Lesions in adrenal glands and ovaries at high doses. | industrialchemicals.gov.au |

| Tris(2-ethylhexyl)phosphate (TEHP) | Rat, Mouse | Equivocal evidence of adrenal gland pheochromocytomas in male rats. Increased hepatocellular carcinoma in female mice. | nih.gov |

| Tris(2-chloropropyl) phosphate (TCPP) | Human Cells | Increased reactive oxygen species (ROS) production in L02 liver cells. | nih.gov |

Advanced Analytical Methodologies for Tris 2,5 Xylyl Phosphate Research

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate Tris(2,5-xylyl) phosphate (B84403) and other organophosphate esters (OPEs) from complex matrices such as soil, water, dust, and biological tissues. The goal is to remove interfering substances that could compromise the accuracy and sensitivity of subsequent analyses. A variety of extraction and clean-up techniques are utilized, often in combination, to achieve the desired level of purity and concentration of the analytes.

Commonly employed extraction methods include solid-phase extraction (SPE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction. mdpi.com SPE is particularly favored for water samples, demonstrating high recovery rates and good precision. mdpi.com For solid samples like soil and dust, MAE is a preferred technique as it is faster and requires less solvent compared to traditional methods like Soxhlet extraction. mdpi.comgev-online.comema-elektro.sk

Following extraction, a clean-up step is typically necessary to remove co-extracted matrix components. This is often accomplished using SPE cartridges packed with materials like silica (B1680970) gel or by employing techniques such as freezing-lipid precipitation for high-fat samples like fish tissue. nih.govifremer.fr

Below is a table summarizing various sample preparation and extraction techniques used for OPEs in different matrices.

| Matrix | Extraction Technique | Clean-up Method | Key Findings & Recoveries | Reference |

| Water | Solid-Phase Extraction (SPE) | Poly-Sery PSD SPE cartridge | Good linearity and recoveries ranging from 67% to 105%. | mdpi.comresearchgate.net |

| Soil | Microwave-Assisted Extraction (MAE) | Silica gel packed column | Recoveries of 78% to 105% with RSDs of 3% to 8%. | mdpi.com |

| Soil & Fish | Ultrasound-Assisted Extraction | Solid-Phase Extraction (SPE) | Recoveries of 50-121% for soil and 47-123% for fish. | nih.gov |

| Fish | Soxhlet Extraction | Freezing-lipid precipitation and SPE | Recoveries of 73-107% in spiked blank samples. | ifremer.fr |

| Dust | Microwave-Assisted Extraction (MAE) | Reversed-phase sorbent and silica | Satisfactory yields comparable to Soxhlet extraction. | nih.gov |

| Plastic Products | Toluene Extraction | Rotary evaporation and nitrogen drying | Added-standard recovery rate of 90%-110%. | google.com |

Chromatographic Separation Strategies

Chromatography is the cornerstone of analyzing complex mixtures like commercial trixylenyl phosphate (TXP). Both gas chromatography (GC) and liquid chromatography (LC) are employed, each with specific advantages for the separation of Tris(2,5-xylyl) phosphate and its isomers.

Gas chromatography is a widely used technique for the analysis of OPEs due to their volatility. who.int When coupled with a phosphorus-specific detector, such as a Nitrogen-Phosphorus Detector (NPD), GC offers high selectivity and sensitivity for phosphorus-containing compounds like this compound. nih.govsrigc.comscioninstruments.com The NPD functions by promoting the ionization of nitrogen- and phosphorus-containing compounds in a plasma, leading to a highly selective response with minimal interference from hydrocarbons. srigc.com GC coupled with mass spectrometry (GC-MS) is also a powerful tool for both separation and identification. google.comnih.gov

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides a robust alternative for the separation of OPE isomers, including those of trixylenyl phosphate. who.intchiron.noservice.gov.uk LC is especially advantageous for less volatile or thermally labile compounds. The choice of the stationary phase (the column) is critical for achieving isomer resolution. For instance, a biphenyl (B1667301) column has been shown to be effective in separating a commercial TXP mixture into distinct fractions. chiron.no

A significant challenge in the analysis of commercial trixylenyl phosphate is the presence of a multitude of isomers and other structurally similar compounds. chiron.nochiron.noindustrialchemicals.gov.au Commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), which means its exact composition can vary and is often not fully characterized. chiron.nochiron.no Studies have shown that commercial TXP can contain isomers such as the 2,3-, 2,4-, 3,4-, and 3,5-xylyl phosphates, in addition to the 2,5-isomer, and often lacks the 2,6-isomer. chiron.nochiron.noresearchgate.net

This complexity makes the complete separation of all isomers by a single chromatographic run exceedingly difficult. nih.gov As a result, chromatograms of commercial TXP often show a cluster of overlapping peaks. google.com Innovations in chromatographic techniques, such as the use of specialized LC columns and multidimensional chromatography, are being explored to improve the resolution of these complex mixtures. Furthermore, the analysis of cresol (B1669610) precursors after chemical cleavage of the phosphate ester bonds can provide an alternative method to determine the isomeric composition. nih.govnih.gov

The following table outlines typical chromatographic conditions for the analysis of trixylenyl phosphates.

| Technique | Column | Detector | Key Application | Reference |

| GC-MS | DB-1701 capillary column (30 m x 0.25 mm, 0.15 µm) | Mass Spectrometry (MS) | Identification and determination of trixylenyl phosphate in sediments. | researchgate.net |

| GC-FPD | Not specified | Flame Photometric Detector (FPD) | Detection of phosphate flame-retardant plasticizers in textiles. | google.com |

| GC-NPD | Not specified | Nitrogen-Phosphorus Detector (NPD) | Quantification of OPEs in dust samples. | nih.gov |

| UHPLC | Restek Raptor Biphenyl (2.7 µm, 100 x 2.1 mm) | UV Detector | Separation of commercial trixylenyl phosphate into fractions. | chiron.no |

Mass Spectrometric Identification and Quantification Techniques

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. When coupled with a chromatographic system (GC-MS or LC-MS), it provides a powerful analytical platform capable of delivering both high sensitivity and specificity.

High-resolution mass spectrometry (HRMS) has emerged as a particularly valuable technique in the analysis of OPEs. nih.govnih.govacs.orgresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is crucial for identifying novel or "emerging" OPEs that are not present in existing analytical standard libraries. nih.govnih.govacs.org

By using suspect and non-target screening approaches with HRMS, researchers have been able to identify numerous OPEs in various matrices, including foodstuffs and wildlife, that were previously unreported. nih.govnih.gov This has significantly expanded the understanding of the environmental occurrence and diversity of this class of compounds. For a complex substance like trixylenyl phosphate, with its many potential isomers and related by-products, HRMS is a powerful tool for characterizing the composition of commercial mixtures and identifying specific isomers in environmental samples with a high degree of confidence. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) stands as a powerful tool for the structural elucidation of metabolites of xenobiotics like this compound. nih.gov While specific studies on the metabolism of this compound are not extensively documented in the reviewed literature, general principles of organophosphate flame retardant (OPFR) metabolism and MS/MS fragmentation can be applied to predict and identify its potential metabolites.

The metabolism of OPFRs typically involves two phases. Phase I metabolism often involves hydroxylation of the alkyl or aryl substituents, or dealkylation/dearylation of the phosphate ester. Phase II metabolism then involves the conjugation of these Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to facilitate excretion. researchgate.net

For this compound, metabolism would likely lead to the formation of hydroxylated xylyl phosphates and the corresponding diaryl and monoaryl phosphate esters. The structural elucidation of these metabolites using MS/MS relies on the characteristic fragmentation patterns observed upon collision-induced dissociation (CID).

In a typical MS/MS experiment for metabolite identification, the precursor ion (the [M+H]⁺ or [M-H]⁻ ion of the potential metabolite) is selected in the first mass analyzer. It is then subjected to fragmentation, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the metabolite.

Predicted Fragmentation Pathways of this compound Metabolites:

The fragmentation of organophosphate esters in MS/MS is characterized by cleavages at the P-O and C-O bonds. For a hydroxylated metabolite of this compound, the fragmentation would likely involve:

Neutral loss of the hydroxylated xylyl group: This would result in a prominent product ion corresponding to the remaining diaryl phosphate moiety.

Cleavage of the second xylyl group: Further fragmentation could lead to the formation of a monoaryl phosphate ion.

Characteristic fragmentation of the phosphate head group: Ions corresponding to H₂PO₄⁻ and PO₃⁻ are often observed in the negative ion mode. mdpi.com

The following table outlines the predicted precursor and major product ions for a hypothetical hydroxylated metabolite of this compound.

| Metabolite | Precursor Ion (m/z) | Predicted Major Product Ions (m/z) | Interpretation of Fragmentation |

| Hydroxylated this compound | 427.16 (C₂₄H₂₇O₅P + H)⁺ | 305.09, 183.03, 123.08 | Loss of hydroxylated xylyl group, loss of second xylyl group, formation of protonated dimethylphenol |

| Bis(2,5-xylyl) phosphate | 289.10 (C₁₆H₁₉O₄P + H)⁺ | 167.04, 123.08 | Loss of a xylyl group, formation of protonated dimethylphenol |

It is important to note that the exact fragmentation pattern can be influenced by the position of the hydroxyl group on the xylyl ring and the ionization mode used. nih.gov The use of high-resolution mass spectrometry (HRMS) in conjunction with MS/MS can provide accurate mass measurements of both precursor and product ions, further aiding in the confident identification of metabolites.

Development and Application of Certified Reference Materials for Isomeric Analysis

The accurate and reliable quantification of this compound is critically dependent on the availability and use of certified reference materials (CRMs). Commercial TXP is a complex mixture of various xylyl phosphate isomers, including the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-isomers, as well as other related compounds like ethylphenyl phosphates and cresyl phosphates. chiron.nochiron.noservice.gov.uk The physical and chemical properties, as well as the toxicological profiles, can vary significantly between these isomers. Therefore, isomer-specific analysis is essential for a thorough risk assessment.

The development of CRMs for individual trixylyl phosphate isomers involves several key steps: